3-(difluoromethyl)-1-methyl-4-(4-methylbenzoyl)-1H-pyrazole
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Overview
Description
3-(difluoromethyl)-1-methyl-4-(4-methylbenzoyl)-1H-pyrazole is a chemical compound characterized by the presence of a difluoromethyl group, a methyl group, and a methylbenzoyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-1-methyl-4-(4-methylbenzoyl)-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of 4-methylbenzoyl chloride with 3-(difluoromethyl)-1-methyl-1H-pyrazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages such as improved reaction efficiency, higher yields, and better control over reaction conditions. These systems allow for precise control of temperature, pressure, and residence time, leading to more consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-(difluoromethyl)-1-methyl-4-(4-methylbenzoyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
3-(difluoromethyl)-1-methyl-4-(4-methylbenzoyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-1-methyl-4-(4-methylbenzoyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 3-(difluoromethyl)-4-methyl-5-(trifluoromethyl)benzoyl chloride
- 2-(6’-fluorobenzothiazol-2’-ylamino)-4,6-(disubstituted thioureido)-1,3-pyrimidine derivatives
Uniqueness
3-(difluoromethyl)-1-methyl-4-(4-methylbenzoyl)-1H-pyrazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluoromethyl and methylbenzoyl groups on the pyrazole ring enhances its reactivity and potential for diverse applications .
Properties
CAS No. |
2758006-36-7 |
---|---|
Molecular Formula |
C13H12F2N2O |
Molecular Weight |
250.2 |
Purity |
97 |
Origin of Product |
United States |
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